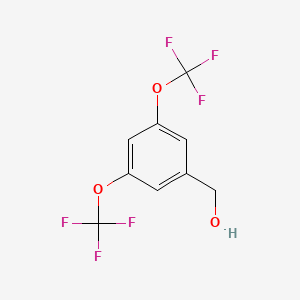

(3,5-双(三氟甲氧基)苯基)甲醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(3,5-Bis(trifluoromethoxy)phenyl)methanol” is a chemical compound with the molecular formula C9H6F6O3 . It is used in various chemical reactions and has been mentioned in several scientific papers .

Synthesis Analysis

The synthesis of “(3,5-Bis(trifluoromethoxy)phenyl)methanol” has been described in several studies. For example, one efficient synthetic process was developed via the asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone, catalyzed by whole cells of newly isolated Trichoderma asperellum ZJPH0810 using ethanol and glycerol as dual cosubstrate .

Molecular Structure Analysis

The molecular structure of “(3,5-Bis(trifluoromethoxy)phenyl)methanol” is characterized by the presence of two trifluoromethoxy groups attached to the phenyl ring . The exact mass of the molecule is 276.02211302 g/mol .

Chemical Reactions Analysis

“(3,5-Bis(trifluoromethoxy)phenyl)methanol” is involved in various chemical reactions. For instance, it has been used as a hydrogen donor in synergistic extraction of aluminium (III) and gallium (III) with 2,4-pentanedione in heptane .

Physical And Chemical Properties Analysis

“(3,5-Bis(trifluoromethoxy)phenyl)methanol” has a molecular weight of 276.13 g/mol . It has one hydrogen bond donor count and nine hydrogen bond acceptor counts . The topological polar surface area of the molecule is 38.7 Ų .

科学研究应用

Organic Transformations

This compound is extensively used in promoting organic transformations. The 3,5-bis(trifluoromethyl)phenyl motif is particularly used ubiquitously in H-bond catalysts .

Synthesis of Aprepitant

®-[3,5-Bis(trifluoromethyl)phenyl] ethanol, a key chiral intermediate derived from this compound, is crucial for the synthesis of aprepitant, a medication used in chemotherapy-induced nausea and vomiting .

Preparation of Brominated Compounds

An improved method for the efficient bromination of 3,5-bis(trifluoromethyl)benzene has been developed from precursors related to this compound. This process is significant for safely preparing potentially explosive trifluoromethylphenyl Grignard reagents .

Pharmaceutical Synthesis

Optically active isomers of 3,5-bis(trifluoromethyl)phenyl ethanol have been shown to be versatile in pharmaceutical synthesis. For example, ®-3,5-BTPE is used for compounding NK1 antagonists, and (S)-3,5-BTPE is a crucial intermediate of lipid-lowering agents .

Production of Selinexor

The mechanism for producing selinexor, an anti-cancer drug, begins with a derivative of this compound—3,5-bis(trifluoromethyl)benzonitrile. This showcases its role in the synthesis pathway of complex pharmaceuticals .

Antimicrobial Studies

Derivatives of this compound have been designed and synthesized for antimicrobial studies. They are being explored as potential novel antibiotics to tackle antibiotic-resistant bacterial infections such as Enterococci and MRSA .

未来方向

作用机制

Target of Action

Compounds with similar structures, such as n,n′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, have been used extensively as organocatalysts in organic chemistry . They activate substrates and stabilize partially developing negative charges in the transition states employing explicit double hydrogen bonding .

Mode of Action

Based on the behavior of structurally similar compounds, it may interact with its targets through hydrogen bonding . This interaction can activate substrates and stabilize developing negative charges, facilitating various organic transformations .

Biochemical Pathways

Similar compounds have been used to promote organic transformations, suggesting that they may influence a variety of biochemical pathways .

Result of Action

Similar compounds have been used extensively in promoting organic transformations , suggesting that this compound may have similar effects.

Action Environment

Similar compounds have been used in a variety of environments, suggesting that they may be relatively stable and effective under a range of conditions .

属性

IUPAC Name |

[3,5-bis(trifluoromethoxy)phenyl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F6O3/c10-8(11,12)17-6-1-5(4-16)2-7(3-6)18-9(13,14)15/h1-3,16H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGQPWWIBDHPFX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1OC(F)(F)F)OC(F)(F)F)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F6O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50703897 |

Source

|

| Record name | [3,5-Bis(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3,5-Bis(trifluoromethoxy)phenyl)methanol | |

CAS RN |

1121586-22-8 |

Source

|

| Record name | [3,5-Bis(trifluoromethoxy)phenyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50703897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1395933.png)

![6-Methoxybenzo[b]thiophene-2-carbaldehyde](/img/structure/B1395934.png)

![2-Chloro-1H-benzo[D]imidazole-5-carboxylic acid](/img/structure/B1395935.png)

![3-Chloroimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1395936.png)

![6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1395937.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridin-5-amine](/img/structure/B1395946.png)